molecular formula C11H11BrFNO B1527545 2-bromo-N-cyclobutyl-5-fluorobenzamide CAS No. 1249204-78-1

2-bromo-N-cyclobutyl-5-fluorobenzamide

Cat. No.: B1527545
CAS No.: 1249204-78-1
M. Wt: 272.11 g/mol
InChI Key: BPPNORYODSUKHI-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutyl-5-fluorobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position of the benzene ring, and a cyclobutyl group attached to the amide nitrogen. Its structural uniqueness arises from the combination of electron-withdrawing halogens (Br, F) and the sterically demanding cyclobutyl substituent, which may influence its reactivity, solubility, and biological activity compared to analogous compounds .

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNORYODSUKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-cyclobutyl-5-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 5-fluorobenzamide, undergoes bromination at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine to introduce the cyclobutyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-bromo-N-cyclobutyl-5-fluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-bromo-N-cyclobutyl-5-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound is used as a building block in the synthesis of advanced materials with unique properties, such as molecular receptors and biosensors.

    Environmental Chemistry:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclobutyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with biological molecules. The cyclobutyl group enhances its stability and lipophilicity, facilitating its penetration into biological membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-bromo-N-cyclobutyl-5-fluorobenzamide with five related benzamide derivatives, focusing on molecular properties, substituent effects, and synthesis pathways.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene Ring) Amide Substituent Key Properties/Applications
This compound C₁₁H₁₀BrFNO 272.11 2-Br, 5-F Cyclobutyl Intermediate in kinase inhibitor synthesis
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 342.59 2-F, 5-Br 3-Chloro-2-methylphenyl Anticancer candidate (in vitro studies)
2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide C₁₁H₁₁BrFNO 272.11 2-Br, 5-F Cyclopropylmethyl Fragment-based drug design
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₁H₁₀BrFNO 272.11 2-F, 3-Me, 5-Br Cyclopropyl Agrochemical intermediate
2-Bromo-N-(3-chloro-4-methoxyphenyl)-5-fluorobenzamide C₁₄H₁₀BrClFNO₂ 358.59 2-Br, 5-F 3-Chloro-4-methoxyphenyl Antimicrobial activity (patent claims)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 2-F, 5-Br 2-Methoxyphenyl Serotonin receptor modulation

Key Observations

Halogen Position and Reactivity :

  • The 2-bromo-5-fluoro substitution pattern in this compound is shared with compounds like 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide . This arrangement enhances electrophilic aromatic substitution resistance compared to para-substituted analogs, as seen in 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide .

Molecular Weight and Bioavailability :

  • Compounds with bulkier substituents (e.g., 3-chloro-4-methoxyphenyl in ) exhibit higher molecular weights (>350 g/mol), which may limit blood-brain barrier permeability compared to lighter analogs (e.g., 272.11 g/mol for the cyclobutyl derivative) .

Biological Activity

2-Bromo-N-cyclobutyl-5-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom, contributing to its unique chemical reactivity. The presence of the cyclobutyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

The primary mechanism by which this compound exerts its effects involves the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including cell proliferation and survival. By inhibiting these enzymes, the compound may disrupt critical signaling pathways involved in cancer progression.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of its biological activity based on available studies:

Cell Line IC50 (µM) Mechanism of Action Observations
Km-12 (Colon Cancer)Not specifiedTRK inhibitionSignificant reduction in proliferation
MDA-MB-231 (Breast Cancer)1.0Caspase activationInduces apoptosis at specific concentrations
HepG2 (Liver Cancer)Not specifiedCDK inhibitionPotential for liver cancer treatment

Case Studies and Research Findings

  • Anticancer Properties : In studies involving the Km-12 cell line, this compound demonstrated potent inhibitory effects on cell proliferation, suggesting its potential utility in treating colon cancer. Similarly, in MDA-MB-231 cells, the compound was shown to induce apoptosis and enhance caspase-3 activity, indicating a mechanism that could be leveraged for breast cancer therapy.
  • Comparative Studies : When compared to other similar compounds, this compound exhibited superior inhibitory effects on TRK activity. This suggests that the unique structural features of this compound may enhance its biological efficacy compared to related molecules.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that derivatives of this compound show good plasma stability with minimal inhibitory effects on cytochrome P450 isoforms, which is crucial for reducing potential drug-drug interactions during therapeutic applications.

Molecular Docking Studies

Molecular docking studies have illustrated that this compound effectively binds to active sites of kinases involved in cancer progression, including CDK2 and EGFR. This interaction is pivotal for its proposed therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 2
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